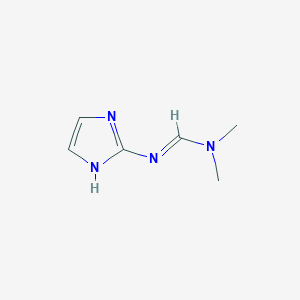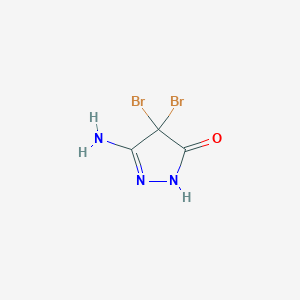
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione
Vue d'ensemble
Description
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione (DMDD) is a heterocyclic compound that has gained attention in recent years due to its potential applications in the field of materials science and biomedical research. DMDD is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound has a molecular weight of 209.23 g/mol and a chemical formula of C10H13NO4.
Mécanisme D'action
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is known to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the inhibition of topoisomerase II. The compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, the compound has limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. One area of interest is the development of new anticancer drugs based on the structure of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. Another potential direction is the use of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione as a precursor for the synthesis of new organic semiconductors and conducting polymers. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione and its potential applications in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been found to have potential applications in the field of materials science as a precursor for the synthesis of various organic semiconductors and conducting polymers. The compound has also been studied for its potential use as an antitumor agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
181862-87-3 |
|---|---|
Nom du produit |
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-6-7(2)10(13)11(9(6)12)5-8(14-3)15-4/h8H,5H2,1-4H3 |
Clé InChI |
SVHSVLWQEVFDHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
SMILES canonique |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
Synonymes |
1H-Pyrrole-2,5-dione, 1-(2,2-dimethoxyethyl)-3,4-dimethyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

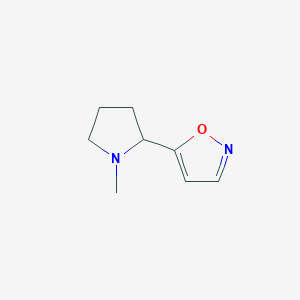
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
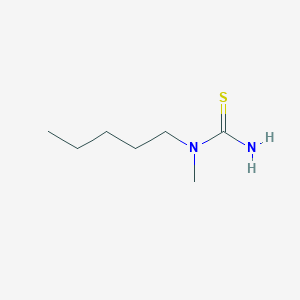
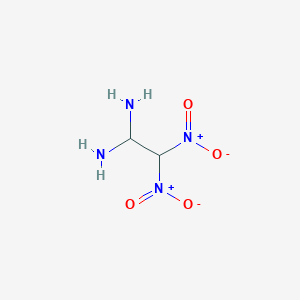
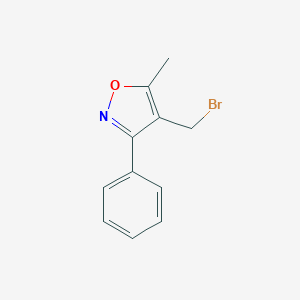
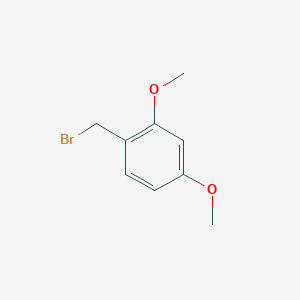
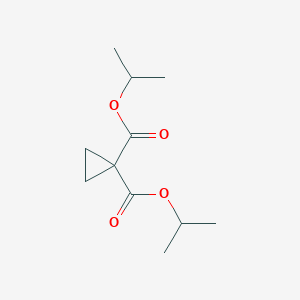
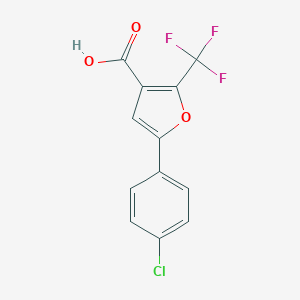
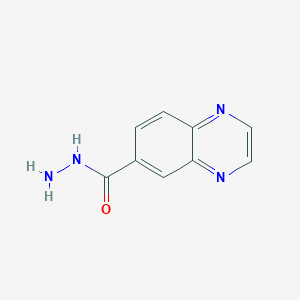
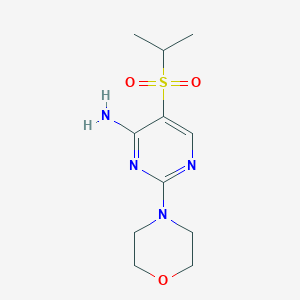
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
